molecular formula C17H15NO4 B8524953 [2-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid CAS No. 88460-55-3

[2-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid

Cat. No. B8524953
M. Wt: 297.30 g/mol
InChI Key: LFBGQOCNYLKGQX-UHFFFAOYSA-N
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Patent
US04590189

Procedure details

A solution of 3-hydroxy-2-(4-methoxyphenyl)isoindolin-1-one (12.0 g) and ethoxycarbonylmethylenetriphenylphosphorane (16.0 g) in toluene (200 ml) was refluxed for 3 hours. After cooling, the toluene was distilled off and the residue was dissolved in 100 ml of methanol. A solution of 10 g of potassium carbonate in 70 ml of water was added to the above methanol solution and the mixture was refluxed gently for an hour. After cooling, 200 ml of water and 300 ml of ether were added and the mixture was shaken well. The aqueous layer was separated and acidified with 5N hydrochloric acid to give 12 g of 3oxo-2-(4-methoxyphenyl)isoindoline-1-acetic acid, which was described in (iv) of Example 2.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.C([O:22][C:23]([CH:25]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:24])C>C1(C)C=CC=CC=1>[O:11]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:2]([CH2:25][C:23]([OH:24])=[O:22])[N:3]1[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OC1N(C(C2=CC=CC=C12)=O)C1=CC=C(C=C1)OC
Name
Quantity
16 g
Type
reactant
Smiles
C(C)OC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml of methanol
ADDITION
Type
ADDITION
Details
A solution of 10 g of potassium carbonate in 70 ml of water was added to the above methanol solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed gently for an hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
200 ml of water and 300 ml of ether were added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)CC(=O)O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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